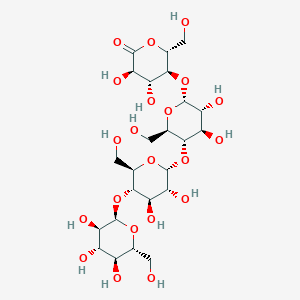
D-maltotetraono-1,5-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-maltotetraono-1,5-lactone is a tetrasaccharide. It derives from a D-glucono-1,5-lactone.
Applications De Recherche Scientifique
Enzyme Inhibition Studies
D-maltotetraono-1,5-lactone has been investigated for its ability to inhibit specific enzymes, which is crucial for developing therapeutic agents. For example, studies have shown that related compounds can act as competitive inhibitors for human O-GlcNAcase (hOGA) and hexosaminidase B (hHexB), indicating potential applications in treating diseases related to glycan metabolism .
| Compound | Target Enzyme | Inhibition Constant (K_i) |
|---|---|---|
| This compound | hOGA | 27 nM |
| This compound | hHexB | 6.8 nM |
These findings suggest that this compound and its derivatives may serve as lead compounds for drug development targeting glycosylation processes.
Antimicrobial Activity
Research indicates that lactones similar to this compound exhibit antimicrobial properties. Studies have shown that these compounds can disrupt bacterial cell membranes, leading to cell lysis. This mechanism highlights their potential application as antimicrobial agents in pharmaceutical formulations .
Cancer Therapeutics
This compound has been studied for its anticancer properties. Compounds derived from lactones have demonstrated the ability to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death . This dual action of promoting apoptosis while inhibiting tumor growth positions this compound as a candidate for further investigation in cancer therapy.
Case Study 1: Inhibition of Glycosidases
A study focused on the synthesis and evaluation of various lactones demonstrated that this compound derivatives effectively inhibited glycosidases involved in glycan metabolism. The kinetic analysis showed that these compounds had low K_i values, indicating strong binding affinity to the target enzymes. This case study underscores the potential of this compound in developing inhibitors for metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound exhibited significant activity against Gram-positive bacteria. The mechanism was elucidated through membrane integrity assays which indicated that the compound disrupts bacterial membranes leading to cell death. This finding suggests its potential use in formulating new antibiotics .
Propriétés
Formule moléculaire |
C24H40O21 |
|---|---|
Poids moléculaire |
664.6 g/mol |
Nom IUPAC |
(3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-one |
InChI |
InChI=1S/C24H40O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-20,22-37H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22-,23-,24-/m1/s1 |
Clé InChI |
FAUZEDDJHGPBJZ-CAFMPJKLSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC(=O)[C@@H]([C@H]4O)O)CO)CO)CO)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(=O)C(C4O)O)CO)CO)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















